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molecular formula C11H10BrN B8393997 1-(4-Bromobenzyl)cyclopropanecarbonitrile

1-(4-Bromobenzyl)cyclopropanecarbonitrile

Cat. No. B8393997
M. Wt: 236.11 g/mol
InChI Key: HCJZJQCLYXEVKE-UHFFFAOYSA-N
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Patent
US09090573B2

Procedure details

Cyclopropanecarbonitrile (2.5 g, 37.3 mmol) was added to a solution of lithium diisopropylamide (41 mmol) in THF (20 mL) at −78° C. and the reaction stirred for 1 hour. 1-Bromo-4-bromomethyl-benzene (10.25 g, 41 mmol) in THF (50 mL) was slowly added and the reaction was allowed to warm to room temperature over 30 minutes. The reaction was submitted to standard aqueous workup to afford the title compound, which was used in the next step without further purification.
Quantity
2.5 g
Type
reactant
Reaction Step One
Quantity
41 mmol
Type
reactant
Reaction Step One
Name
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
10.25 g
Type
reactant
Reaction Step Two
Name
Quantity
50 mL
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]1([C:4]#[N:5])[CH2:3][CH2:2]1.C([N-]C(C)C)(C)C.[Li+].[Br:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21]Br)=[CH:17][CH:16]=1>C1COCC1>[Br:14][C:15]1[CH:20]=[CH:19][C:18]([CH2:21][C:1]2([C:4]#[N:5])[CH2:3][CH2:2]2)=[CH:17][CH:16]=1 |f:1.2|

Inputs

Step One
Name
Quantity
2.5 g
Type
reactant
Smiles
C1(CC1)C#N
Name
Quantity
41 mmol
Type
reactant
Smiles
C(C)(C)[N-]C(C)C.[Li+]
Name
Quantity
20 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
10.25 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)CBr
Name
Quantity
50 mL
Type
solvent
Smiles
C1CCOC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction stirred for 1 hour
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
BrC1=CC=C(CC2(CC2)C#N)C=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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